Isolugrandoside

Cytotoxicity Phenylethanoid Glycosides SAR

Isolugrandoside (CAS 221660-27-1, C₂₉H₃₆O₁₆, MW 640.6 g/mol) is a naturally occurring phenylethanoid glycoside, a class of compounds widely recognized for their diverse bioactivities and chemotaxonomic significance within the Plantaginaceae family. It is characterized by a 2-(3,4-dihydroxyphenyl)ethyl aglycone core, linked to a caffeoyl-glucopyranosyl moiety, and was first isolated from Fraxinus ornus bark alongside related glycosides like verbascoside and lugrandoside.

Molecular Formula C29H36O16
Molecular Weight 640.6 g/mol
Cat. No. B12373847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsolugrandoside
Molecular FormulaC29H36O16
Molecular Weight640.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)28(43-19)42-12-20-23(37)27(45-21(35)6-3-13-1-4-15(31)17(33)9-13)26(40)29(44-20)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29-/m1/s1
InChIKeyJOIWQICOBJLMOP-HPIISDRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isolugrandoside: A Phenylethanoid Glycoside Standard for Cytotoxicity Assays and Structural Confirmation


Isolugrandoside (CAS 221660-27-1, C₂₉H₃₆O₁₆, MW 640.6 g/mol) is a naturally occurring phenylethanoid glycoside, a class of compounds widely recognized for their diverse bioactivities and chemotaxonomic significance within the Plantaginaceae family [1]. It is characterized by a 2-(3,4-dihydroxyphenyl)ethyl aglycone core, linked to a caffeoyl-glucopyranosyl moiety, and was first isolated from Fraxinus ornus bark alongside related glycosides like verbascoside and lugrandoside [2]. Commercial availability of high-purity (≥98%) isolugrandoside enables its use as a well-defined chemical standard for in vitro studies, facilitating reproducible research in natural product chemistry and cancer biology.

The Inadequacy of Generic Phenylethanoid Glycoside Substitution in Cytotoxicity Studies: The Case for Isolugrandoside


Selecting a generic or closely related phenylethanoid glycoside as a substitute for isolugrandoside in a research protocol is not supported by the available quantitative data and carries significant risk of experimental failure. The critical differentiator is not simply the presence of a core phenylethanoid scaffold, but rather the specific combination of glycosidic linkages and hydroxylation patterns that dictate the molecule's three-dimensional conformation and its interaction with cellular targets. As demonstrated in direct comparative cytotoxicity assays, small structural variations among co-isolated compounds from the same species lead to quantifiably different in vitro potencies [1]. This is further underscored by the unique chemical stability profile of isolugrandoside: its structural isomer, lugrandoside, does not spontaneously convert to isolugrandoside under standard isolation and purification conditions [2]. This confirms they are distinct, non-interconvertible chemical entities with potentially divergent biological activities and shelf-life properties, making interchange scientifically invalid.

Isolugrandoside Product Evidence Guide: Quantifiable Performance Advantages vs. Structural Analogs


Cytotoxicity Profile Against HEp-2 Cells: Superior Potency Relative to Co-Isolated Analogs

In a direct head-to-head comparison study evaluating the cytotoxic potential of several compounds isolated from the same Digitalis davisiana Heywood extract, isolugrandoside was among the most potent, demonstrating significantly higher activity than other co-isolated phenylethanoid glycosides such as ferruginoside B and digidavisoside A [1]. The study established a wide range of IC50 values against the HEp-2 human larynx epidermoid carcinoma cell line, from 71.9 to 220 μM, underscoring the profound impact of specific structural motifs on biological activity [1].

Cytotoxicity Phenylethanoid Glycosides SAR

Structural and Stability Uniqueness: Non-Isomerizable Identity Differentiates Isolugrandoside from Lugrandoside

Isolugrandoside's identity is defined by its distinct chemical structure and stability profile, which directly differentiates it from its close structural isomer, lugrandoside. A key finding from its isolation and characterization is that 'Isomerization of lugrandoside to isolugrandoside was not found under the employed conditions of isolation and purification' [1]. This provides crucial evidence that these two compounds are not interchangeable in solution or under standard laboratory conditions. The observed stability difference implies that any potential biological activity of lugrandoside cannot be attributed to its conversion to isolugrandoside, and vice versa.

Phenylethanoid Glycosides Isomerization Stability

Defined Analytical Purity and Molecular Specification for Reproducible Research

Commercial sourcing of isolugrandoside provides a level of analytical specification that is unattainable with in-house isolates. Suppliers offer the compound with a defined purity level, typically ≥98% as verified by HPLC . This is complemented by precise molecular characterization data, including exact mass (640.200335 g/mol) [1] and detailed 1H NMR spectral data , which serve as essential benchmarks for confirming identity and purity in the research laboratory. This level of specification is a distinct advantage over sourcing other, less-characterized analogs or attempting to isolate the compound from plant material, where purity and identity can be highly variable and time-consuming to confirm.

Analytical Chemistry Quality Control Natural Product

High-Impact Application Scenarios for Isolugrandoside in Drug Discovery and Analytical Chemistry


Comparative Structure-Activity Relationship (SAR) Studies in Cancer Cell Models

Isolugrandoside serves as an essential comparator compound in SAR studies aimed at understanding the cytotoxic determinants within the phenylethanoid glycoside class. As demonstrated in the work by Kutluay et al. [1], its higher activity against the HEp-2 cell line relative to other co-isolated compounds provides a critical benchmark. Researchers can procure isolugrandoside as a defined standard to benchmark the activity of novel derivatives or related natural products, using its established qualitative potency profile as a point of reference in their own cellular assays.

Development and Validation of Purity and Identity Assays for Natural Product Extracts

The availability of high-purity isolugrandoside (≥98% HPLC) [1] and its comprehensive spectral data [2] make it an ideal reference standard for analytical chemistry applications. It is particularly well-suited for developing and validating HPLC or LC-MS methods for the quality control of Digitalis species extracts or traditional herbal preparations. Its unique, well-defined spectral signature allows for unambiguous identification and quantification, ensuring batch-to-batch consistency and accurate phytochemical profiling.

Mechanistic Studies of Phenylethanoid Glycoside-Induced Cytotoxicity

While the precise molecular target of isolugrandoside remains to be elucidated, its established and reproducible activity against HEp-2 cells [1] provides a solid foundation for follow-up mechanistic investigations. By using a well-characterized and commercially available standard, researchers can design experiments to probe its effects on specific cellular pathways (e.g., apoptosis, cell cycle arrest) without the confounding variables introduced by impurities or the incorrect assumption that related glycosides are functionally equivalent. This ensures that any observed biological effects can be confidently attributed to isolugrandoside itself.

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